3-Acetylazetidin-2-one
Description
3-Acetylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring substituted with an acetyl group at position 2. This compound belongs to a broader class of β-lactams, which are historically significant for their antibiotic properties.
Properties
CAS No. |
170946-14-2 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-acetylazetidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-3(7)4-2-6-5(4)8/h4H,2H2,1H3,(H,6,8) |
InChI Key |
JGFMMQAQPKEUEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CNC1=O |
Canonical SMILES |
CC(=O)C1CNC1=O |
Synonyms |
2-Azetidinone, 3-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 3-Amino derivatives (e.g., 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one) are synthesized via Staudinger cycloaddition with phthalylglycyl chloride, yielding trans-stereochemistry .
- 3-Chloro derivatives employ nucleophilic substitution under mild conditions, enabling efficient halogenation .
- 3-Acetylazetidin-2-one synthesis likely parallels these methods but would require acetyl-functionalized ketene precursors, which may introduce steric challenges during cycloaddition.
Critical Analysis :
- 3-Amino derivatives exhibit promising antitumor activity due to hydrogen-bonding capabilities with cellular targets .
- The acetyl group in this compound may enhance membrane permeability compared to polar substituents (e.g., NH₂ or Cl), though this remains untested in the provided literature.
Physicochemical and Computational Insights
Computational studies (e.g., AM1 semi-empirical methods) on 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one reveal that bulky substituents increase steric strain but improve π-π stacking interactions . For this compound:
- Lipophilicity : Predicted logP values (via in silico tools) would likely exceed those of hydrophilic derivatives, favoring blood-brain barrier penetration.
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